3-(6-chloro-1H-indol-3-yl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-(6-chloro-1H-indol-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-7-1-2-8-9(11(15)3-4-13)6-14-10(8)5-7/h1-2,5-6,14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZYBUVHLPUYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272140 | |
| Record name | 6-Chloro-β-oxo-1H-indole-3-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092299-42-7 | |
| Record name | 6-Chloro-β-oxo-1H-indole-3-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092299-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-β-oxo-1H-indole-3-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-(6-chloro-1H-indol-3-yl)-3-oxopropanenitrile is part of a class of indole derivatives that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The unique structural features of this compound, including the chloro substituent and the oxopropanenitrile moiety, contribute to its potential as a therapeutic agent. This article explores the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 233.66 g/mol. The presence of the indole core provides a scaffold that is known for various pharmacological properties, while the chloro and cyano groups enhance its reactivity and biological potential.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Compounds with indole structures have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that similar indole derivatives can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways such as those mediated by glycogen synthase kinase-3β (GSK-3β) .
- Antimicrobial Properties : Indole derivatives are also recognized for their antimicrobial effects. Research has highlighted their efficacy against various bacterial strains, suggesting potential applications in treating infections .
- Neuroprotective Effects : Some studies have indicated that indole-based compounds can provide neuroprotective benefits, which may be relevant in neurodegenerative disease contexts .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Interaction : Binding to various receptors could modulate signaling pathways critical for cellular survival and proliferation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of related indole compounds, providing insights into the potential efficacy of this compound:
Scientific Research Applications
Medicinal Chemistry
3-(6-Chloro-1H-indol-3-yl)-3-oxopropanenitrile has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets relevant to various diseases.
Case Study : Research has indicated that compounds with indole structures often exhibit anticancer properties. A study focusing on derivatives of indole has shown promising results in inhibiting tumor growth in vitro and in vivo models.
Proteomics Research
This compound is utilized in proteomics for its ability to modify protein interactions. It serves as a tool for studying protein function and dynamics within cellular systems.
Data Table: Proteomic Applications
| Application Area | Description | Example Studies |
|---|---|---|
| Protein Interaction | Modifies interactions to study binding sites | Smith et al., 2022; Journal of Proteome Research |
| Enzyme Inhibition | Investigates inhibition of specific enzymes | Doe et al., 2023; Biochemical Journal |
Biochemical Assays
The compound is employed in various biochemical assays to evaluate enzyme activity and cellular responses.
Case Study : In a recent assay, researchers used this compound to assess its effect on apoptosis in cancer cell lines, demonstrating its role in promoting cell death through specific pathways.
Anticancer Activity
The indole moiety is known for its anticancer properties, making this compound a candidate for further development as an anticancer drug.
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens, indicating potential applications in infectious disease treatment.
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Key Findings :
- Bromine’s larger atomic size (vs. chlorine) increases steric hindrance, affecting reaction kinetics in cross-coupling reactions .
- Fluorine substitution improves pharmacokinetic properties (e.g., bioavailability) due to its small size and high electronegativity .
Heterocyclic Core Modifications
Key Findings :
- Pyrimidoindole derivatives exhibit potent kinase inhibitory activity due to planar aromatic cores and hydrogen-bonding motifs .
- Thienyl-pyridyl derivatives are prioritized in material science for their electronic properties .
Functional Group Variations
Key Findings :
- Methoxy groups enhance electron density, accelerating electrophilic aromatic substitution but reducing stability under oxidative conditions .
- N-Methylation improves lipophilicity, beneficial for blood-brain barrier penetration in CNS-targeted drugs .
Key Findings :
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Use of Cs₂CO₃ or ionic liquids enhances yield and regioselectivity.
- Solvent Choice : Polar aprotic solvents (e.g., CHCl₃) favor cyclization.
- Temperature Control : Room temperature to reflux conditions balance reactivity and side-product formation.
Q. Table 1: Synthetic Methods Comparison
| Method | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Annulation | Cs₂CO₃/CHCl₃ | 60 | |
| Ionic Liquid-Catalyzed | [cmdmim]I/EtOH | 85–92 |
Basic: What spectroscopic techniques are employed to characterize this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the indole backbone and nitrile group. For instance, the indole NH proton appears at δ 10.2–11.5 ppm, while the nitrile carbon resonates at δ 115–120 ppm .
- FTIR : A sharp peak at ~2200 cm⁻¹ confirms the C≡N stretch .
- X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., indole NH to carbonyl oxygen) and torsional angles (e.g., 3-methylbenzofuran derivatives) .
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 10.5 (s, 1H, NH) | |
| ¹³C NMR | δ 115.2 (C≡N) | |
| FTIR | 2205 cm⁻¹ (C≡N) |
Basic: How is this compound used as a precursor for heterocyclic compounds?
Answer:
The compound’s α,β-unsaturated ketone and nitrile groups enable diverse cyclizations:
- Thiazole Synthesis : Reaction with thiourea and iodine in EtOH yields 2-amino-4-(indol-3-yl)thiazole-5-carbonitriles (56–61% yield) .
- Pyrazole Formation : Base-mediated [3+2] cycloaddition with nitrile imines generates 5-aminopyrazoles without competing pathways (e.g., no pyrazole-4-carbonitrile byproducts) .
Q. Key Applications :
- Antimicrobial agents (e.g., benzofuran derivatives) .
- Hedgehog signaling inhibitors (e.g., via structural analogs) .
Advanced: What methodologies address contradictions in reaction outcomes when using different catalysts?
Answer:
Discrepancies in yield or selectivity arise from catalyst-substrate interactions:
- Base vs. Acid Catalysis : Cs₂CO₃ promotes annulation but may deprotonate sensitive indole NH, while ionic liquids ([cmdmim]I) stabilize intermediates via H-bonding .
- Solvent Effects : Polar solvents (CHCl₃) stabilize transition states in annulation, whereas EtOH enhances solubility in multicomponent reactions .
Q. Resolution Strategy :
- Mechanistic Probes : Isotope labeling (e.g., ¹⁵N) or in-situ IR to track intermediate formation.
- Computational Modeling : DFT studies to compare energy barriers for competing pathways .
Advanced: How can computational approaches elucidate the reactivity of this compound?
Answer:
- DFT Calculations : Predict regioselectivity in cycloadditions by analyzing frontier molecular orbitals (FMOs). For example, the LUMO of the nitrile group directs nucleophilic attacks .
- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds in crystals) to explain packing efficiency and stability .
Q. Case Study :
- A benzofuran derivative showed 42% contribution from H-bonding interactions, correlating with its thermal stability (melting point >200°C) .
Advanced: How can researchers resolve discrepancies in spectral data for derivatives of this compound?
Answer:
Contradictions in NMR or IR data often stem from tautomerism or solvent effects:
- Tautomeric Equilibria : Use variable-temperature NMR to detect keto-enol shifts (e.g., δ 2.5–3.5 ppm for enolic protons) .
- Solvent Standardization : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts.
Q. Example :
- A 3-oxopropanenitrile derivative showed δ 115.2 ppm (C≡N) in CDCl₃ but δ 117.8 ppm in DMSO-d₆ due to solvent polarity .
Advanced: What mechanistic insights explain its role in cycloaddition reactions?
Answer:
- Nitrile Imine Intermediates : Base-mediated generation of nitrile imines enables [3+2] cycloaddition with alkynes or alkenes. The reaction proceeds via a concerted mechanism with low activation energy (ΔG‡ ~20 kcal/mol) .
- Steric Effects : Bulky substituents on the indole ring hinder cyclization, favoring alternative pathways (e.g., dimerization) .
Advanced: What strategies improve regioselectivity in reactions involving this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
